molecular formula C17H18N2O3S B2412180 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-31-7

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2412180
CAS No.: 921787-31-7
M. Wt: 330.4
InChI Key: UCJFUBRBHBMXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, designed by integrating a benzenesulfonamide pharmacophore with a 1-methyl-2-oxoindolin (isatin) moiety. This structural class is extensively investigated for its potential as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly hCA II and VII, which are key neurological targets . The primary sulfonamide group (SO₂NH₂) acts as a zinc-binding function (ZBG) that anchors the molecule to the active site of the CA enzyme . The 1-methyl-2-oxoindolin scaffold, a derivative of isatin, serves as a sophisticated "tail" that is intended to interact with specific hydrophobic and hydrophilic regions within the enzyme's active site cavity. This interaction is crucial for enhancing binding affinity and achieving selectivity over other CA isoforms, a strategy known as the "tail approach" . This molecular architecture suggests potential applications in pioneering neuropharmacology research, specifically in the study of epilepsy and seizure disorders . Researchers can utilize this compound as a tool to probe the physiological roles of different CA isoforms and to validate hCA II and VII as targets for novel antiepileptic agents. Its core structure is closely related to other isatin-functionalized benzenesulfonamides that have demonstrated potent in vitro inhibition of these target enzymes . The compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this product with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-12-4-7-15(8-5-12)23(21,22)18-14-6-9-16-13(10-14)11-17(20)19(16)2/h4-10,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFUBRBHBMXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolinone core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives and sulfonamide analogs, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

Uniqueness

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Overview

4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in cancer treatment. This compound features a unique structure that combines an indolinone moiety with a benzenesulfonamide group, which may contribute to its pharmacological properties.

The primary mechanism of action for 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with procaspase-3, a crucial enzyme in the apoptosis pathway. By activating procaspase-3, this compound induces apoptosis in cancer cells, disrupting their survival and proliferation mechanisms.

Biochemical Pathways

The activation of procaspase-3 affects the intrinsic apoptotic pathway, leading to programmed cell death. This process is fundamental in cancer therapies as it targets malignant cells while sparing normal cells.

Biological Activity

Research indicates that compounds similar to 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant cytotoxicity against various human cancer cell lines. For instance, studies have shown that related sulfonamide derivatives demonstrate potent antitumor activity, suggesting that this class of compounds could be effective in treating cancers such as leukemia and solid tumors .

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
  • Histological Analysis : Histological examinations of treated tissues reveal significant reductions in tumor size and viability, confirming the compound's potential as an antitumor agent .

Comparative Analysis

To understand the biological activity of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in context, a comparison with similar compounds is essential.

Compound NameStructureIC50 (μM)Biological Activity
4-Ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamideStructure0.071 (SMMC-7721)Anticancer
N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamideStructure0.126 (HeLa)Anticancer
4-Ethyl-N-(1-methyl-indole)benzenesulfonamideStructure0.164 (K562)Anticancer

Synthetic Routes

The synthesis of 4-ethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves several steps:

  • Formation of Indolinone Core : Using Fischer indole synthesis where phenylhydrazine reacts with a ketone under acidic conditions.
  • Coupling Reaction : The indolinone intermediate is then reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.
  • Purification : The product is purified through recrystallization or chromatography techniques to ensure high yield and purity.

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility
BaseTriethylamineNeutralizes HCl
Reaction Time4–6 hoursBalances completion vs. degradation

Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

X-ray crystallography using SHELXL () is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Disorder resolution : SHELXL’s refinement algorithms distinguish overlapping electron densities in the ethyl or indolinone groups.
  • Validation : The ORTEP-3 GUI () visualizes thermal ellipsoids to confirm anisotropic displacement parameters.

Q. Key Metrics :

  • R-factor < 0.05 indicates high precision.
  • Hydrogen bonds between sulfonamide S=O and adjacent NH groups stabilize the crystal lattice .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at C4 of benzene, methyl on indolinone).
  • IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 343.12).

Advanced: How do researchers address contradictions in reported biological activities of sulfonamide derivatives?

Conflicting data (e.g., anticancer vs. anti-inflammatory activity) require:

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows.
  • Target specificity assays : Use kinase panels or carbonic anhydrase inhibition assays to isolate mechanisms .
  • Cross-model validation : Compare results across cell lines (e.g., MCF-7 vs. HEK293) and animal models.

Q. Table 2: Example Experimental Design for Biological Evaluation

GroupCompoundDose RangeAssay Type
IControlN/ABaseline
IITarget compound0.1–10 µMApoptosis (Annexin V)
IIIReference sulfonamide0.1–10 µMEnzyme inhibition

Basic: What in vitro models are suitable for initial pharmacological screening?

  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HCT-116, HepG2).
  • Enzyme inhibition : Carbonic anhydrase II/IX isoforms are common targets for sulfonamides .
  • Permeability : Caco-2 monolayers predict intestinal absorption.

Advanced: How can researchers quantify this compound in biological matrices like plasma?

Validated LC-MS/MS methods include:

  • Extraction : Protein precipitation with acetonitrile (1:3 v/v).
  • Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : MRM transitions (e.g., m/z 343 → 215 for quantification, 343 → 178 for confirmation) .

Q. Key Parameters :

  • Linearity: R2^2 > 0.99 across 1–1000 ng/mL.
  • Recovery: >85% at low (10 ng/mL), mid (100 ng/mL), and high (500 ng/mL) concentrations.

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP : ACD/Labs or ChemAxon software estimates hydrophobicity (predicted LogP ~2.8).
  • pKa : The sulfonamide NH is acidic (pKa ~10.5), influencing solubility and binding .

Advanced: What strategies mitigate synthetic byproducts during scale-up?

  • Process optimization : Slow addition of sulfonyl chloride to avoid exothermic side reactions.
  • In-line monitoring : ReactIR tracks intermediate formation (e.g., sulfonate ester).
  • Design of Experiments (DoE) : Statistically models temperature, stoichiometry, and solvent effects .

Basic: How is stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC.
  • Thermal stability : Accelerated testing at 40°C/75% RH for 4 weeks .

Advanced: What structural analogs inform SAR studies for this compound?

  • 4-Methylbenzenesulfonamide derivatives : Compare substituent effects on carbonic anhydrase inhibition .
  • Indolinone modifications : Replace 1-methyl with ethyl to study steric effects on target binding .

Q. Table 3: Analog Comparison

AnalogTarget Affinity (IC50)Solubility (mg/mL)
4-Ethyl derivative (target)12 nM (CA IX)0.45
4-Methyl derivative8 nM (CA IX)0.32

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.